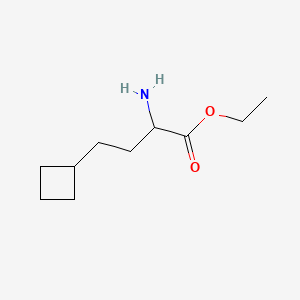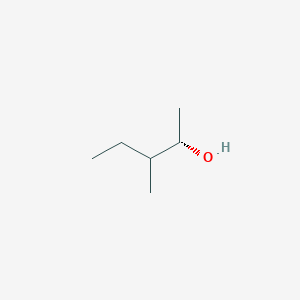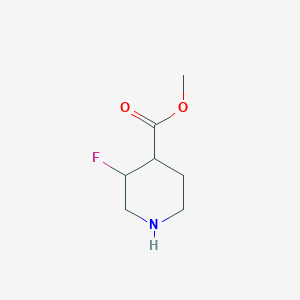
Methyl 3-fluoropiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoropiperidine-4-carboxylate is an important organic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a fluorine atom attached to the third carbon. The presence of the fluorine atom can significantly alter the chemical and biological properties of the molecule, making it a valuable building block in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-fluoropiperidine-4-carboxylate involves the nucleophilic substitution of a nitro group with a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of hydrofluoric acid gas to introduce the fluorine atom into the piperidine structure. The corresponding carboxylate group is then attached to the appropriate position on the piperidine ring .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
Methyl 3-fluoropiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-fluoropiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 3-fluoropiperidine-4-carboxylate include:
- Methyl 3-fluoropyridine-4-carboxylate
- 3-Fluoropiperidine-4-carboxylic acid
- 3-Fluoropiperidine derivatives
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .
Propriétés
Formule moléculaire |
C7H12FNO2 |
|---|---|
Poids moléculaire |
161.17 g/mol |
Nom IUPAC |
methyl 3-fluoropiperidine-4-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3 |
Clé InChI |
CITOGGQERKZEIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
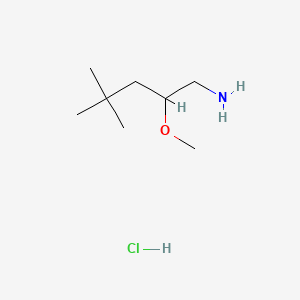
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
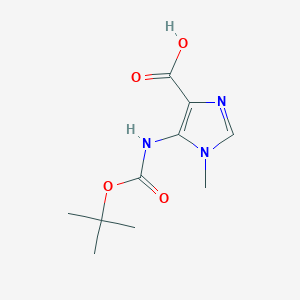



![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)
